molecular formula C9H11NO3 B7978826 5-(2-Methoxyethoxy)pyridine-3-carbaldehyde

5-(2-Methoxyethoxy)pyridine-3-carbaldehyde

Cat. No.: B7978826
M. Wt: 181.19 g/mol
InChI Key: DAPNTTOJYNOKJU-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pyridine-3-carbaldehyde is a pyridine derivative featuring an aldehyde group at position 3 and a 2-methoxyethoxy substituent (-OCH₂CH₂OCH₃) at position 5. The compound’s molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.16 g/mol. The aldehyde group enhances reactivity for nucleophilic additions, while the 2-methoxyethoxy chain contributes to polarity and solubility in polar solvents. This compound is of interest in organic synthesis, particularly for constructing Schiff bases or serving as an intermediate in pharmaceutical chemistry .

Properties

IUPAC Name

5-(2-methoxyethoxy)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-2-3-13-9-4-8(7-11)5-10-6-9/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPNTTOJYNOKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)pyridine-3-carbaldehyde typically involves the introduction of the methoxyethoxy group and the carbaldehyde group onto the pyridine ring. One common method involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with 2-methoxyethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the methoxyethoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)pyridine-3-carbaldehyde depends on its specific applicationThis interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The structural and functional differences between 5-(2-Methoxyethoxy)pyridine-3-carbaldehyde and analogous pyridine derivatives are critical in determining their physicochemical properties and applications. Below is a systematic comparison:

Structural and Functional Group Comparisons

2.1.1. 5-(Methoxymethyl)pyridine-3-carbaldehyde
  • Molecular Formula: C₈H₉NO₂
  • Substituents : Methoxymethyl (-CH₂OCH₃) at position 5, aldehyde at position 3.
  • Key Differences :
    • Shorter substituent chain (methoxymethyl vs. 2-methoxyethoxy) reduces oxygen content and polarity.
    • Lower molecular weight (151.16 g/mol ) compared to the target compound.
    • Likely reduced solubility in polar solvents due to fewer ether linkages .
2.1.2. 5-(2-Chloroethyl)-3-hydroxy-2-methylpyridine-4-carbaldehyde
  • Molecular Formula: C₉H₁₀ClNO₂
  • Substituents : Chloroethyl (-CH₂CH₂Cl) at position 5, hydroxy (-OH) at position 3, methyl (-CH₃) at position 2, aldehyde at position 4.
  • Key Differences: Aldehyde at position 4 alters electronic effects on the pyridine ring. Hydroxy group enables hydrogen bonding, enhancing solubility in aqueous media compared to the target compound .
2.1.3. (E)-Methyl 3-(5-Methoxypyridin-3-yl)acrylate
  • Molecular Formula: C₁₀H₁₁NO₃
  • Substituents : Methoxy (-OCH₃) at position 5, acrylate ester (-COOCH₃) at position 3.
  • Key Differences :
    • Acrylate ester replaces the aldehyde, reducing electrophilicity.
    • Extended conjugation from the acrylate group may shift UV-Vis absorption properties compared to the aldehyde-containing target compound .
2.1.4. 3-(Dimethoxymethyl)-5-Methoxypyridine
  • Molecular Formula: C₉H₁₃NO₃
  • Substituents : Dimethoxymethyl (-CH(OCH₃)₂) at position 3, methoxy (-OCH₃) at position 5.
  • Key Differences :
    • Dimethoxymethyl acts as a protective group, reducing reactivity compared to the aldehyde.
    • Lacks the 2-methoxyethoxy chain, leading to lower solubility in ether-compatible solvents .

Physicochemical and Reactivity Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Solubility Highlights
This compound C₉H₁₁NO₃ 181.16 Aldehyde (C3), 2-methoxyethoxy (C5) High polarity; reactive aldehyde group
5-(Methoxymethyl)pyridine-3-carbaldehyde C₈H₉NO₂ 151.16 Aldehyde (C3), methoxymethyl (C5) Moderate solubility; shorter chain
5-(2-Chloroethyl)-3-hydroxy-2-methylpyridine-4-carbaldehyde C₉H₁₀ClNO₂ 199.64 Chloroethyl (C5), hydroxy (C3), methyl (C2), aldehyde (C4) Reactive Cl; H-bonding capability
(E)-Methyl 3-(5-Methoxypyridin-3-yl)acrylate C₁₀H₁₁NO₃ 193.20 Methoxy (C5), acrylate ester (C3) Lower electrophilicity; UV-active
3-(Dimethoxymethyl)-5-methoxypyridine C₉H₁₃NO₃ 183.20 Dimethoxymethyl (C3), methoxy (C5) Non-reactive; limited solubility in water

Biological Activity

5-(2-Methoxyethoxy)pyridine-3-carbaldehyde is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyridine ring with a carbaldehyde group at the 3-position and a 2-methoxyethoxy group at the 5-position, which may influence its reactivity and interactions with biological targets.

The molecular formula of this compound is C11H13NO3. Its synthesis can be achieved through various methods, including condensation reactions involving pyridine derivatives and aldehydes. The presence of both aromatic and aliphatic characteristics in its structure allows it to serve as an important intermediate in organic synthesis and medicinal chemistry .

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor properties . Its derivatives have shown cytotoxic effects against various cancer cell lines, including lung, prostate, and breast cancer cells. The mechanism behind these effects may involve interactions with cellular targets involved in proliferation and apoptosis .

Table: Comparison of Biological Activities of Similar Compounds

Compound NameMolecular FormulaAntitumor Activity
This compoundC11H13NO3Significant cytotoxicity against cancer
5-Methoxypyridine-3-carbaldehydeC7H7NO2Moderate cytotoxicity
6-Chloropyridine-3-carbaldehydeC6H4ClNOLimited studies available
4-Chloropyridine-3-carbaldehydeC6H4ClNOLimited studies available
5-Fluoro-2-methoxypyridine-3-carboxaldehydeC7H6FNO2Notable activity against certain tumors

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors involved in metabolic pathways. Such interactions can modulate cellular signaling pathways, leading to altered cell proliferation and apoptosis .

Case Studies

Future Directions in Research

Given the promising biological activities associated with this compound, further research is warranted to explore its therapeutic potential. Future studies could focus on:

  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of the compound.
  • Mechanistic Studies : Investigating the detailed mechanisms by which this compound exerts its biological effects.
  • Structural Modifications : Synthesizing and evaluating new derivatives to enhance potency and selectivity against specific cancer types.

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